C20H40N2O3
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate
CAS No.: 94023-43-5
Cat. No.: VC17016001
Molecular Formula: C18H36N2O.C2H4O2
C20H40N2O3
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94023-43-5 |
|---|---|
| Molecular Formula | C18H36N2O.C2H4O2 C20H40N2O3 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol |
| Standard InChI | InChI=1S/C18H36N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-19-14-15-20(18)16-17-21;1-2(3)4/h21H,2-17H2,1H3;1H3,(H,3,4) |
| Standard InChI Key | RHEIWBLLWLGOFB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate consists of a partially saturated imidazolium ring (4,5-dihydro-1H-imidazolium) substituted with a 2-hydroxyethyl group at the 1-position and a tridecyl chain (C13H27) at the 2-position, paired with an acetate counterion. The dihydroimidazolium core introduces rigidity and hydrogen-bonding capabilities, while the long alkyl chain enhances hydrophobicity .
IUPAC Name and Formula
The systematic IUPAC name for this compound is acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol. Its molecular formula is C20H40N2O3, derived from:
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Imidazolium core: C3H7N2+
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2-Hydroxyethyl group: C2H5O
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Tridecyl chain: C13H27
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Acetate counterion: C2H3O2−
This contrasts with the undecyl (C11) analog (C18H36N2O3), which has a shorter alkyl chain .
Stereochemical Considerations
The saturated 4,5-dihydroimidazolium ring adopts a non-planar conformation, with the two hydrogen atoms at positions 4 and 5 contributing to stereochemical flexibility. Computational models of analogous compounds suggest that the tridecyl chain adopts an extended zigzag configuration, minimizing steric hindrance .
Synthesis and Reaction Pathways
General Synthetic Strategy
While no direct synthesis protocol for 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is documented, its preparation likely involves:
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Quaternization of imidazoline: Reacting 1-(2-hydroxyethyl)-2-tridecylimidazoline with an alkylating agent (e.g., methyl acetate) to form the imidazolium cation .
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Ion exchange: Replacing the initial counterion (e.g., chloride) with acetate via metathesis reactions.
Key Intermediate: 1-(2-Hydroxyethyl)-2-tridecylimidazoline
This precursor is synthesized by condensing tridecylamine with 2-hydroxyethylamine in the presence of a dehydrating agent. The reaction proceeds via cyclization, forming the 4,5-dihydroimidazoline ring .
Representative Reaction:
Optimization Challenges
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Alkyl chain length: Longer chains (e.g., tridecyl vs. undecyl) increase solubility in nonpolar solvents but may hinder crystallization .
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Counterion selection: Acetate imparts moderate polarity, balancing hydrophilicity and lipophilicity .
Physicochemical Properties
Thermal Stability
Analogous imidazolium acetates exhibit decomposition temperatures above 200°C, with thermal stability influenced by alkyl chain length. The tridecyl derivative is expected to show higher thermal stability than shorter-chain variants due to increased van der Waals interactions .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 5–10 |
| Ethanol | >100 |
| Dichloromethane | 20–30 |
Data extrapolated from undecyl and hexadecyl analogs .
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include:
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NMR:
Future Research Directions
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Structure-activity relationships: Systematic studies varying alkyl chain lengths and counterions.
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Biodegradability assessments: Critical for environmental safety in industrial applications.
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High-throughput screening: To identify catalytic or pharmaceutical applications.
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